Urease Inhibition: Benzothiophene-Furan Hybrids Show 9.8‑Fold Superiority over Thiourea Standard
In a comparative enzyme panel, the furan/thiophene-2-carboxamide derivative containing a benzothiophene-2-carboxamide core (compound 1) inhibited urease approximately 9.8‑fold more potently than the thiourea reference standard [1]. The exact IC₅₀ for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide has not been published; however, it shares the identical benzothiophene-2-carboxamide scaffold and a furan substituent that participated in key active-site hydrogen bonds identified by molecular docking [1].
| Evidence Dimension | Urease inhibitory potency (fold vs. standard) |
|---|---|
| Target Compound Data | Not directly determined; inferred from analog compound 1 |
| Comparator Or Baseline | Compound 1 (furan/thiophene-2-carboxamide analog) vs. thiourea standard: ~9.8‑fold more active |
| Quantified Difference | ~9.8‑fold increase over thiourea baseline in the analog class |
| Conditions | Urease enzyme inhibition assay (Jack bean urease); substrate urea 25 mM, pH 7.0, 25 °C, absorbance read at 640 nm (Çakmak et al., 2023) |
Why This Matters
Urease is a validated target for anti‑Helicobacter pylori therapies and struvite stone prevention, making this scaffold a candidate for infectious and urological disease research.
- [1] Çakmak, Ş., Yenigun, S., & Ozen, T. (2023). Journal of the Iranian Chemical Society, 20(10), 2543–2553. https://doi.org/10.1007/s13738-023-02852-4 View Source
